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Compound of Interest
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4-[2-(2-

Chlorophenoxy)ethyl]morpholine

CAS No.: 416881-79-3

Cat. No.: B2680770 Get Quote

Executive Summary: The Morpholine Advantage
In modern medicinal chemistry, the morpholine ring is not merely a structural filler; it is a

privileged scaffold that solves specific pharmacokinetic (PK) and pharmacodynamic (PD)

challenges.[1][2] Unlike its carbon-analog piperidine or the diamine piperazine, morpholine

offers a unique balance of metabolic stability, moderate lipophilicity, and hydrogen-bond

accepting capability.

This guide objectively compares morpholine derivatives against key alternatives, supported by

recent experimental data in kinase inhibition (PI3K/mTOR) and antimicrobial applications.

Comparative Analysis: Morpholine vs. Alternatives
Physicochemical & Metabolic Profile
The decision to incorporate a morpholine ring often hinges on "druglikeness." The oxygen atom

at position 4 exerts a strong electron-withdrawing effect, significantly altering the basicity of the

nitrogen and the overall lipophilicity compared to piperidine and piperazine.

Table 1: Physicochemical Comparison of 6-Membered N-Heterocycles
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Feature Morpholine Piperidine Piperazine

Structure O-N Heterocycle N-Heterocycle N,N-Heterocycle

LogP (Lipophilicity) Low (Hydrophilic) High (Lipophilic) Low to Moderate

pKa (Basicity) ~8.3 (Less Basic) ~11.2 (Highly Basic) ~9.8 (Basic)

H-Bonding
Acceptor (Ether O) +

Donor/Acceptor (N)

Donor/Acceptor (N)

only
Donor/Acceptor (2x N)

Metabolic Liability
Low (O-atom reduces

CYP oxidation)

High (Prone to

hydroxylation)

Moderate (N-

oxidation)

Primary Role
Solubility enhancer, H-

bond anchor
Lipophilic spacer Linker, basicity tuner

Expert Insight: Replacing a piperidine with a morpholine typically lowers the LogP by ~1.0–1.5

units and reduces the pKa by ~2–3 units. This reduction in basicity often improves permeability

by reducing the fraction of ionized drug at physiological pH, despite the increase in polarity.

Case Study: PI3K/mTOR Kinase Inhibition
The morpholine oxygen is critical in targeting the hinge region of lipid kinases.

Mechanism: The ether oxygen forms a conserved hydrogen bond with the backbone amide

of Val851 (in PI3K

) or Val2240 (in mTOR).

Substitution Effects:

Unsubstituted Morpholine: Standard for hinge binding.
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3-Methylmorpholine:[3] Introduces chirality; often improves selectivity by clashing with

non-conserved residues in off-target kinases.

Bridged Morpholines: dramatically improve selectivity (up to 450-fold for mTOR over PI3K)

by accessing a deeper pocket unique to mTOR.[4]

Table 2: Comparative Potency of Morpholine Derivatives (PI3K/mTOR)

Compound
ID

Scaffold
Core

Modificatio
n

Target
IC50 / Ki
(nM)

Selectivity
Note

BKM120

(Buparlisib)
Pyrimidine

Morpholine

(Unsub)
PI3K 52 nM

Pan-PI3K

inhibitor

PQR530 Triazine

3-

Methylmorph

oline

PI3K/mTOR < 10 nM
Balanced

dual inhibitor

Cmpd 20 Triazine

cis-3,5-

dimethylmorp

holine

mTOR Ki = 40 nM

High affinity

symmetric

analog

Cmpd 12b
Pyrazolopyri

midine

Bridged

Morpholine
mTOR Sub-nM

450x

selectivity vs

PI3K

Data Sources: Journal of Medicinal Chemistry (2019), ResearchGate (2025).

Visualizing the SAR Logic
The following diagram maps the structural opportunities on the morpholine ring.
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Morpholine Core

Position 4 (Oxygen)
• H-Bond Acceptor (Critical for Kinases)

• Lowers pKa of N1

Position 1 (Nitrogen)
• Attachment Point (Aryl/Alkyl)

• Modulates Solubility

Positions 2 & 6
• Bridging (Bicyclic systems)

• Conformational Locking

Positions 3 & 5
• Methylation (Chirality)
• Steric Selectivity Filter

Click to download full resolution via product page

Caption: Functional mapping of the morpholine scaffold. Red/Green nodes indicate

heteroatoms; Yellow nodes indicate carbon substitution sites.

Experimental Protocols
Synthesis: The "Green" Ethylene Sulfate Method
While traditional synthesis involves the alkylation of amines with bis(2-chloroethyl) ether (often

requiring harsh conditions), modern protocols utilize ethylene sulfate. This method is redox-

neutral, high-yielding, and avoids mutagenic alkyl halides.

Protocol:

Reagents: Primary amine (1.0 eq), Ethylene sulfate (1.0 eq), tBuOK (3.0 eq), Toluene/THF.

Step 1 (Monoalkylation): Dissolve amine and ethylene sulfate in solvent. Stir at 40°C for 4

hours.
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Step 2 (Cyclization): Add tBuOK to the reaction mixture. Heat to 60°C for 12 hours.

Workup: Quench with NH4Cl (sat. aq). Extract with EtOAc.[5]

Validation: 1H NMR (Characteristic triplets at ~3.6 ppm for O-CH2 and ~2.9 ppm for N-CH2).

Primary Amine
(R-NH2)

Step 1: Monoalkylation
(SN2 Reaction, 40°C)

+ Ethylene Sulfate
(Electrophile)

Sulfated Intermediate

Step 2: Cyclization
(tBuOK, 60°C)

Morpholine Derivative

Click to download full resolution via product page

Caption: Modern "One-Pot" synthesis of morpholines using ethylene sulfate, avoiding bis-

chloroethyl ether.

Bioassay: MTT Cytotoxicity Screen
To validate the anticancer potential of synthesized morpholine derivatives (e.g., against MCF-7

or A549 cell lines).[6]

Protocol:
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Seeding: Plate cells (e.g., A549) at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).

Include BKM120 as a positive control.

Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

Solubilization: Remove medium. Add 150 µL DMSO to dissolve formazan crystals.

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression

(GraphPad Prism).

Mechanism of Action: The PI3K Hinge Binder
The following diagram illustrates the specific binding mode that makes morpholine

indispensable in kinase inhibitors like PQR530.

Val851 (Hinge Region)
Backbone NH

Morpholine Oxygen
(H-Bond Acceptor)
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Pyrimidine Core N
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Secondary Interaction
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Caption: Schematic of the critical hydrogen bond between the morpholine oxygen and the

Val851 residue in the PI3K hinge region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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